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Compound of Interest

Compound Name: 20:0-20:1-20:0 TG-d5

Cat. No.: B11936139 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to identify, troubleshoot, and mitigate common sources of contamination in

lipidomics workflows.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in lipidomics analysis?

A1: Contamination in lipidomics can originate from multiple sources throughout the

experimental workflow. The most prevalent culprits include:

Plasticware: Laboratory consumables such as microcentrifuge tubes, pipette tips, and

collection plates can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide,

erucamide), and other polymer additives into your samples.[1] Polypropylene tubes, for

instance, have been shown to introduce hundreds of contaminant features.

Solvents and Reagents: Even high-purity solvents can contain trace levels of contaminants

that become significant in sensitive lipidomics analyses. Water from purification systems can

also be a source, especially if plastic tubing is used.

Laboratory Environment: The air in the laboratory can contain volatile organic compounds

and plasticizers that have off-gassed from building materials, furniture, and equipment.

These can settle on surfaces and contaminate samples.
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Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like

siloxanes and polyethylene glycols (PEGs) that can be introduced into samples through

handling.

Instrumentation: Components within the LC-MS system, such as tubing, seals, and pump

components, can leach contaminants over time. The injection port can also accumulate

residues from previous analyses.

Human-derived contaminants: Keratins from skin, hair, and clothing are common protein

contaminants that can interfere with analysis.[2][3]

Q2: I am seeing unexpected peaks in my blank injections. What does this indicate?

A2: Unexpected peaks in blank injections are a classic sign of contamination originating from

your workflow components rather than your biological sample.[1] These peaks can be

contributed by solvents, plasticware, or carryover from the LC-MS system. Analyzing a series of

blank injections at the beginning of an analytical run is a crucial quality control step to assess

the cleanliness of your system.

Q3: How can I differentiate between a true lipid peak and a contaminant?

A3: Differentiating between endogenous lipids and contaminants can be challenging. Here are

a few strategies:

Compare with a contaminant database: The m/z values of many common contaminants are

well-documented. Comparing the m/z of your unexpected peaks against a known

contaminant list is a good first step.

Analyze procedural blanks: Peaks that are present in your procedural blanks (which have

gone through the entire sample preparation process without the biological matrix) but absent

in your true samples are likely contaminants.

Isotopic pattern analysis: Some contaminants, particularly those containing silicon (e.g.,

polysiloxanes), have characteristic isotopic patterns that can aid in their identification.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of lipids are often well-

characterized. Contaminants may produce non-lipid-like fragmentation patterns or no

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://sciex.com/support/knowledge-base-articles/the-top-10-things-users-can-do-to-minimize-contamination_en_us
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518823/
https://home.pavlab.msl.ubc.ca/wp-content/uploads/2013/06/Notes-on-trouble-shooting-LCMS-contamination-full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fragmentation at all.

Troubleshooting Guides
Problem: I have identified polymer contamination (e.g., PEG, Polysiloxanes) in my C18 column.

Solution: Polymer contamination can be persistent. The following column cleaning protocol can

be effective.

Experimental Protocol: C18 Column Cleaning for
Polymer Removal
Objective: To remove strongly retained polymer contaminants from a C18 reversed-phase

column.

Materials:

HPLC-grade water

HPLC-grade isopropanol (IPA)

HPLC-grade methanol

HPLC-grade acetonitrile

HPLC-grade methylene chloride (optional, for highly non-polar contaminants)

HPLC-grade hexane (optional, for highly non-polar contaminants)

Procedure:

Disconnect the column from the detector to avoid contamination of the mass spectrometer.

Reverse the column direction to flush contaminants from the inlet frit.

Wash with 100% Isopropanol: Flush the column with at least 25 mL of isopropanol at a low

flow rate (e.g., 0.5 mL/min).
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Methylene Chloride Wash (Optional): For very persistent, non-polar contaminants, flush the

column with 25 mL of methylene chloride.

Hexane Wash (Optional): Following the methylene chloride wash, flush with 25 mL of

hexane.

Return to Isopropanol: Flush the column again with 25 mL of isopropanol to remove the

methylene chloride or hexane.

Re-equilibrate the Column:

Flush with 100% acetonitrile for at least 15 minutes.

Flush with 100% methanol for at least 15 minutes.

Gradually re-introduce your mobile phase, starting with the organic phase and slowly

increasing the aqueous phase to avoid shocking the column.

Reconnect the column to the detector and equilibrate with your initial mobile phase

conditions until a stable baseline is achieved.

Problem: I suspect my samples are contaminated with phthalates from plasticware.

Solution: Solid-phase extraction (SPE) can be used to remove phthalates from your lipid

extract.

Experimental Protocol: Phthalate Removal using Solid-
Phase Extraction (SPE)
Objective: To remove phthalate contaminants from a lipid extract prior to LC-MS analysis.

Materials:

C18 SPE cartridges

HPLC-grade methanol

HPLC-grade water
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HPLC-grade acetonitrile

Sample collection tubes (glass)

Procedure:

Condition the SPE Cartridge:

Pass 5 mL of methanol through the C18 cartridge.

Pass 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.

Load the Sample:

Reconstitute your dried lipid extract in a small volume of a solvent that is miscible with the

SPE mobile phase (e.g., a low percentage of organic solvent in water).

Load the sample onto the conditioned SPE cartridge.

Wash the Cartridge:

Wash the cartridge with a weak solvent mixture to remove polar impurities while retaining

the lipids and phthalates. A common wash solution is 5-10 mL of 5-10% methanol in water.

Elute the Lipids and Phthalates:

Elute the retained compounds with a non-polar solvent. A common elution solvent is

acetonitrile or ethyl acetate. Collect the eluate.

Phthalate Removal (Fractionation):

This protocol can be further optimized to fractionate the lipids from the phthalates by using

a series of elution solvents with increasing polarity. Phthalates are generally more polar

than many lipid classes and may elute with a less non-polar solvent than the bulk of the

lipids. Method development and validation are required for your specific lipid classes of

interest.

Dry and Reconstitute:
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Dry the collected eluate under a stream of nitrogen.

Reconstitute the sample in a solvent appropriate for your LC-MS analysis.

Problem: I have a high background of keratin peaks in my mass spectra.

Solution: Keratin contamination is primarily introduced from the environment and handling.

Implementing strict cleaning and handling protocols is essential.

Experimental Protocol: Minimizing Keratin
Contamination
Objective: To reduce the introduction of keratin into samples during preparation.

Materials:

Lint-free wipes

70% ethanol or methanol

Powder-free nitrile gloves

Lab coat, hairnet, and face mask

Procedure:

Prepare the Workspace:

Whenever possible, perform sample preparation in a laminar flow hood.[2]

Thoroughly wipe down all work surfaces, pipettes, and equipment with 70% ethanol or

methanol before starting.[4]

Personal Protective Equipment (PPE):

Always wear clean, powder-free nitrile gloves and change them frequently, especially after

touching any surfaces outside of the clean workspace.[3]
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Wear a dedicated lab coat, a hairnet to cover your hair, and a face mask.[3]

Handling of Reagents and Consumables:

Use high-purity, certified protein-free reagents and solvents.[3]

Keep all reagent bottles, microcentrifuge tubes, and pipette tip boxes covered when not in

use.[2]

Avoid using communal lab chemicals, as they are a common source of keratin

contamination.

Sample Handling:

Avoid leaning over your samples.

Use pre-cast gels and pre-mixed buffers for electrophoresis to minimize dust introduction.

Quantitative Data on Common Contaminants
The following table summarizes common contaminants, their typical adducts, and their

common sources. The concentration of these contaminants can be highly variable depending

on the laboratory environment and the specific consumables used.
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Contaminan
t Class

Compound
Name

[M+H]⁺
(m/z)

[M+Na]⁺
(m/z)

Typical
Concentrati
on Range in
Blanks

Common
Sources

Plasticizers

Di(2-

ethylhexyl)

phthalate

(DEHP)

391.2848 413.2668
ng/mL to low

µg/mL

Plastic

tubing, vial

caps, lab

gloves

Dibutyl

phthalate

(DBP)

279.1596 301.1416 ng/mL range

Plastic

containers,

floor tiles,

adhesives

Slip Agents Oleamide 282.2797 304.2616
Low to high

ng/mL

Polypropylen

e tubes,

pipette tips

Erucamide 338.3423 360.3242
Low to high

ng/mL

Polyethylene

films, plastic

bags

Polymers
Polyethylene

Glycol (PEG)

Varies

(repeating

unit of

44.0262 Da)

Varies
Highly

variable

Detergents,

personal care

products,

some

industrial

lubricants

Polydimethyls

iloxane

(PDMS)

Varies

(repeating

unit of

74.0188 Da)

Varies
Highly

variable

Septa, vial

caps,

personal care

products,

vacuum

pump oil
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The following diagram illustrates a systematic approach to identifying the source of

contamination when unexpected peaks are observed in blank injections.

Troubleshooting Workflow for Lipidomics Contamination

Start: Unexpected Peaks
in Blank Injection

Systematically Isolate the Source

Run Blank with New Solvent Vial

Step 1

Peaks Disappear Peaks Persist

Run Blank with New Pipette Tips

Peaks Disappear Peaks Persist

Run Blank with New Collection Plate/Vials

Peaks Disappear Peaks Persist

Bypass Column (Direct Infusion)

Peaks Disappear Peaks Persist

Source: Solvent

Source: Pipette Tips

Source: Collection Plate/Vials

Source: LC System (Injector, Tubing)

Source: Column Source: MS System

Step 2

Step 3

Step 4

Install New Column and Run Blank

Step 5

Peaks Disappear Peaks Persist

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A decision tree for systematically identifying the source of contamination in a

lipidomics workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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